molecular formula C6H15NO B1331105 dl-2-Amino-1-hexanol CAS No. 5665-74-7

dl-2-Amino-1-hexanol

Cat. No. B1331105
CAS RN: 5665-74-7
M. Wt: 117.19 g/mol
InChI Key: DPEOTCPCYHSVTC-UHFFFAOYSA-N
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Description

DL-2-Amino-1-hexanol is a chemical compound with the linear formula CH3(CH2)3CH(NH2)CH2OH . It is used for research purposes and has a molecular weight of 117.19 .


Molecular Structure Analysis

The molecular structure of DL-2-Amino-1-hexanol is represented by the linear formula CH3(CH2)3CH(NH2)CH2OH . The InChI code is 1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 .


Physical And Chemical Properties Analysis

DL-2-Amino-1-hexanol has a refractive index of n20/D 1.4522 (lit.) . It has a boiling point of 190-192°C/740mmHg (lit.) and a density of 0.912g/mL at 25°C (lit.) . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Allergen Inhibitors

dl-2-Amino-1-hexanol: is utilized in synthesizing inhibitors for house dust mite (HDM) peptidase allergen Der p 1. This application is crucial in developing treatments for allergic reactions caused by dust mites, which are a common household allergen affecting a significant portion of the population .

Ion Mobility Spectrometry (IMS)

The compound has been evaluated for its reduced mobility when protonated in air at 200°C using ion mobility spectrometry (IMS). IMS is a technique used to separate and identify ionized molecules in the gas phase based on their mobility in an electric field .

Safety and Hazards

DL-2-Amino-1-hexanol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

As DL-2-Amino-1-hexanol is primarily used for research, future directions would likely involve further exploration of its properties and potential applications in various fields of study .

properties

IUPAC Name

2-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOTCPCYHSVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936891
Record name (±)-2-Amino-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5665-74-7, 16397-19-6
Record name 1-Hexanol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-2-Amino-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-1-hexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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